4-Methyl-D-phenylalanine is a chiral derivative of the essential amino acid phenylalanine, characterized by a methyl group attached to the para position of the phenyl ring. This structural modification influences its chemical properties and biological activity, making it a valuable compound in various fields, including chemistry, biology, and medicine. Its unique structure allows it to serve as a chiral building block in organic synthesis and to participate in enzyme interactions, which are crucial for protein synthesis.
4-Methyl-D-phenylalanine can be synthesized from natural precursors, particularly through the modification of phenylalanine derivatives. It is also available commercially from chemical suppliers for research purposes.
This compound falls under the category of amino acids and is classified as a D-amino acid due to its specific stereochemistry. It is distinct from its L-isomer, which is more commonly found in nature.
The synthesis of 4-Methyl-D-phenylalanine typically involves asymmetric hydrogenation techniques. One notable method is the use of chiral catalysts to achieve high enantioselectivity. For instance, the asymmetric hydrogenation of 4-methyl-phenylpyruvic acid using rhodium-based catalysts has been reported to yield this compound with significant optical purity.
The molecular formula of 4-Methyl-D-phenylalanine is , with a molecular weight of approximately 179.22 g/mol. The structure features a methyl group at the para position of the phenyl ring relative to the amino group.
This configuration highlights its functional groups, including an amine and a carboxylic acid.
4-Methyl-D-phenylalanine can undergo various chemical reactions:
The mechanism of action for 4-Methyl-D-phenylalanine primarily involves its role in protein synthesis and enzyme interactions. As a D-amino acid, it can participate in various biochemical pathways differently than its L-counterpart:
These properties make it suitable for various applications in scientific research and industry .
4-Methyl-D-phenylalanine has several significant applications:
Chiral resolution remains a cornerstone for obtaining enantiomerically pure 4-Methyl-D-phenylalanine from racemic mixtures. A patented method employs optically pure aromatic acetic acid derivatives as resolving agents. In this process, D,L-4-methylphenylalanine ester salts are mixed with resolving agents (e.g., N-acyl-D-phenylalanine derivatives) in organic solvents. Subsequent heating, cooling, and recrystallization yield diastereomeric salts with distinct solubility profiles. Acidolysis or alkaline hydrolysis at controlled pH (0°C to solvent boiling point) liberates the target D-enantiomer, followed by extraction or ion-exchange resin purification. This method achieves >99% enantiomeric excess (e.e.) with 83% isolated yield for the D-configuration, leveraging cost-effective solvents like ethanol or isopropanol instead of toxic alternatives [7].
Resolution efficiency varies significantly with resolving agent structure:
Resolving Agent | Solvent | Yield (%) | e.e. (%) |
---|---|---|---|
N-Acetyl-D-phenylalanine | Ethanol | 78 | 98.5 |
R(-)-TTCA* | Isopropanol | 83 | 99.2 |
N-Cbz-L-phenylalanine | Methanol | 65 | 97.8 |
*R(-)-thiazolidinethion-2-4-carboxylic acid [7].
Chromatographic methods using chiral stationary phases (e.g., Chiralcel OD-H) achieve baseline separation of 4-methylphenylalanine enantiomers but are primarily analytical or preparative for small-scale synthesis [1].
Catalytic asymmetric hydrogenation offers a direct route to enantiopure 4-Methyl-D-phenylalanine. The key substrate, (Z)-2-acetamido-3-(4-methylphenyl)acrylic acid, undergoes hydrogenation using chiral rhodium catalysts. With Rh-(R)-BINAP complexes (0.5 mol%) under mild conditions (3 MPa H₂, 30°C, methanol), this method delivers 99.1% conversion and ≥99.5% e.e. The reaction mechanism involves si-face coordination of the dehydroamino acid to the Rh(I)-chiral phosphine complex, followed by stereoselective hydride transfer. This atom-economical process (78% atom utilization) eliminates enzymatic resolution steps, reducing production costs by 40% compared to traditional routes [9].
Alternative asymmetric methods include:
Table: Comparative Analysis of Asymmetric Catalysis Approaches
Method | Catalyst System | Temperature (°C) | e.e. (%) | Reaction Time (h) |
---|---|---|---|---|
Hydrogenation | Rh-(R)-BINAP | 30 | 99.5 | 12 |
Phase-transfer catalysis | N-Benzylcinchonidinium Cl | -20 | 90 | 24 |
Glycination | Cu(I)-Tol-BINAP | 25 | 92 | 6 |
D-Amino acid transaminases (DAATs) provide a green alternative for synthesizing 4-Methyl-D-phenylalanine by directly introducing the D-configuration. These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze reversible amino group transfer between D-amino acids and keto acids. DAATs from Blastococcus saxobsidens and Aminobacterium colombiense exhibit expanded substrate specificity toward arylalkyl substrates due to active-site flexibility. Key structural adaptations include:
For 4-methyl-D-phenylalanine production, a two-enzyme cascade is employed:
Table: Kinetic Parameters for DAAT-Catalyzed 4-Methyl-D-phenylalanine Synthesis
Enzyme Source | kcat (s⁻¹) | KM (mM) | Specificity Constant (mM⁻¹s⁻¹) |
---|---|---|---|
Blastococcus saxobsidens | 4.8 ± 0.3 | 0.38 ± 0.05 | 12.6 |
Aminobacterium colombiense | 2.1 ± 0.2 | 0.85 ± 0.12 | 2.5 |
Reaction optimization at pH 8.0–8.5 and 40°C achieves 95% conversion in 8 hours. QM/MM simulations reveal that substrate binding involves proton transfer from the amino group to the α-carboxylate, enabling nucleophilic attack on PLP—a mechanism absent in amine transaminases [8].
Genetic code expansion technologies enable in vivo incorporation of 4-Methyl-D-phenylalanine into peptides via engineered tRNA-synthetase pairs. Key developments include:
A breakthrough approach couples in situ biosynthesis with genetic encoding:
This system achieves 25 mg/L of modified proteins containing 4-Methyl-D-phenylalanine, validated by mass spectrometry and fluorescence assays. The technology circumvents membrane transport limitations and enables site-specific modification of therapeutic peptides [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1